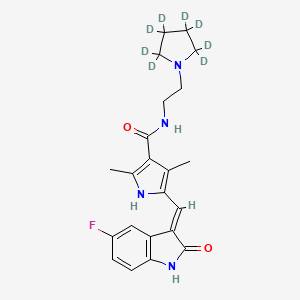

Toceranib-d8

Description

BenchChem offers high-quality Toceranib-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Toceranib-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H25FN4O2 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12+/i3D2,4D2,8D2,9D2 |

InChI Key |

SRSGVKWWVXWSJT-UVDCHHRTSA-N |

Isomeric SMILES |

[2H]C1(C(C(N(C1([2H])[2H])CCNC(=O)C2=C(NC(=C2C)/C=C/3\C4=C(C=CC(=C4)F)NC3=O)C)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O |

Origin of Product |

United States |

Foundational & Exploratory

Toceranib-d8: A Comprehensive Technical Guide for Researchers in Drug Development

Introduction: The Critical Role of Stable Isotope-Labeled Standards in Pharmacokinetic Analysis

In the landscape of modern drug discovery and development, the precise quantification of therapeutic agents in biological matrices is paramount. This necessity is particularly acute in pharmacokinetic (PK) and pharmacodynamic (PD) studies, where understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to establishing its safety and efficacy. It is in this context that stable isotope-labeled internal standards (SIL-IS) have become the gold standard in bioanalytical assays, primarily those employing liquid chromatography-mass spectrometry (LC-MS). Toceranib, a potent receptor tyrosine kinase (RTK) inhibitor, is a significant therapeutic agent in veterinary oncology.[1][2] Consequently, the development of robust analytical methodologies for its quantification is of critical importance. This guide provides an in-depth technical overview of Toceranib-d8, the deuterium-labeled analog of Toceranib, designed to serve as a reliable internal standard for researchers, scientists, and drug development professionals.

The Rationale for Deuterium Labeling: Enhancing Bioanalytical Precision

The central principle behind the use of a SIL-IS, such as Toceranib-d8, is to mitigate the variability inherent in the analytical process.[1] Factors such as sample extraction efficiency, matrix effects (ion suppression or enhancement in the mass spectrometer), and instrument response can all introduce inaccuracies in quantification. An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical behavior during sample preparation and analysis. By incorporating deuterium atoms into the Toceranib molecule, we create a compound that is chemically identical to the parent drug but has a distinct, higher mass. This mass shift allows the mass spectrometer to differentiate between the analyte (Toceranib) and the internal standard (Toceranib-d8), while ensuring that both molecules behave almost identically during chromatography and ionization. This co-elution and similar ionization response allow for the accurate normalization of the analyte's signal, thereby correcting for any experimental variations and leading to highly precise and accurate quantification.[1]

Chemical Structure and Physicochemical Properties: A Comparative Analysis

Toceranib-d8 is a deuterated analog of Toceranib where eight hydrogen atoms on the pyrrolidinyl group have been replaced by deuterium atoms.[3] This specific placement of the deuterium labels is crucial as it is in a region of the molecule that is less likely to undergo metabolic cleavage, ensuring the isotopic label is retained throughout the analytical process.

Caption: Chemical structures of Toceranib and its deuterated analog, Toceranib-d8.

The introduction of deuterium atoms results in a predictable increase in the molecular weight of Toceranib-d8 compared to Toceranib, with minimal impact on its other physicochemical properties.

| Property | Toceranib | Toceranib-d8 |

| Molecular Formula | C22H25FN4O2 | C22H17D8FN4O2 |

| Molecular Weight | 396.46 g/mol [2] | 404.51 g/mol [3] |

| CAS Number | 356068-94-5[2] | 1795134-78-9[3] |

| Appearance | Yellow to orange powder | Not specified (typically similar to parent) |

| Solubility | DMSO (Slightly, Heated), Methanol (Very Slightly, Heated) | Not specified (expected to be similar to parent) |

Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling

Toceranib functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor, primarily targeting members of the split-kinase RTK family, including platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor (VEGFR), and Kit.[1][4] These RTKs are crucial components of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. In many cancers, these pathways are dysregulated, leading to uncontrolled tumor growth and metastasis. Toceranib acts as a competitive inhibitor of adenosine triphosphate (ATP) at the kinase domain of these receptors, thereby blocking autophosphorylation and the subsequent downstream signaling cascades.[4] This dual action of inhibiting both the tumor cells directly (via Kit and PDGFR) and the tumor's blood supply (via VEGFR) underlies its therapeutic efficacy.[4]

Caption: Toceranib's mechanism of action as an RTK inhibitor.

Synthesis of Toceranib-d8: A Conceptual Overview

While specific, proprietary synthesis methods for Toceranib-d8 are not publicly detailed, a general understanding of deuterated compound synthesis allows for a conceptual outline. The synthesis would likely involve the use of a deuterated precursor for the pyrrolidinyl moiety. A plausible route would be the reaction of a suitable carboxylic acid precursor of Toceranib with a deuterated 2-(pyrrolidin-1-yl)ethan-1-amine (pyrrolidine-d8-ethylamine). This deuterated amine could be synthesized through methods such as the reduction of a corresponding amide with a deuterium source like lithium aluminum deuteride (LiAlD4). The final coupling step would then incorporate the deuterium-labeled portion into the final Toceranib-d8 molecule. Rigorous purification and characterization, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are essential to confirm the isotopic purity and correct incorporation of the deuterium atoms.

Experimental Protocol: Quantification of Toceranib in Plasma using LC-MS/MS with Toceranib-d8 as an Internal Standard

This protocol provides a robust and validated method for the quantification of Toceranib in canine plasma, a critical procedure in preclinical and clinical studies.

1. Materials and Reagents:

-

Toceranib analytical standard

-

Toceranib-d8 internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Control canine plasma

2. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Toceranib and Toceranib-d8 in DMSO.

-

Prepare serial dilutions of the Toceranib stock solution in ACN/water (1:1) to create calibration standards (e.g., 1 to 1000 ng/mL).

-

Prepare a working solution of Toceranib-d8 at a concentration of 100 ng/mL in ACN.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 300 µL of the Toceranib-d8 working solution (100 ng/mL in ACN).

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

| Parameter | Condition |

| LC System | Agilent 1200 or equivalent |

| Column | C18 reverse-phase, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Isocratic or a shallow gradient optimized for separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Toceranib: m/z 397.2 -> 114.1; Toceranib-d8: m/z 405.2 -> 122.1 |

| Collision Energy | Optimized for each transition |

5. Data Analysis:

-

Quantify Toceranib concentrations by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Toceranib in unknown samples by interpolation from the calibration curve.

Caption: A typical bioanalytical workflow for Toceranib quantification.

Conclusion: The Indispensable Role of Toceranib-d8 in Advancing Research

Toceranib-d8 is an essential tool for researchers engaged in the development and evaluation of Toceranib. Its use as an internal standard in LC-MS-based bioanalysis ensures the generation of highly accurate and precise pharmacokinetic data, which is fundamental for regulatory submissions and for gaining a comprehensive understanding of the drug's behavior in vivo. This technical guide has provided a detailed overview of the chemical structure, properties, and analytical application of Toceranib-d8, underscoring its critical role in advancing veterinary oncology and drug development.

References

-

Veeprho. Toceranib-D8. [Link]

-

Sobierajska, K., et al. (2022). Synergistic Effect of Toceranib and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells. Molecules, 27(3), 1033. [Link]

-

Wikipedia. Toceranib. [Link]

-

Yancey, M. F., et al. (2010). Pharmacokinetic properties of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors. Journal of Veterinary Pharmacology and Therapeutics, 33(2), 162-171. [Link]

-

ResearchGate. Diagrammatic representation of VEGF, PDGF and Ang signaling Schematic... [Link]

-

Pharmaffiliates. Toceranib-d8. [Link]

-

O'Brien, T. G., et al. (2014). Safety Evaluation of Combination Vinblastine and Toceranib Phosphate (Palladia®) in Dogs: a Phase I dose-finding study. Veterinary and Comparative Oncology, 12(3), 200-209. [Link]

-

Kim, S. E., et al. (2025). Exposure–Response Relationships for Toceranib in Dogs with Solid Tumors: A Pilot Study. Animals, 15(7), 1025. [Link]

-

Proteopedia. VEGF signaling pathway. [Link]

-

Lee, S. H., et al. (2025). Exposure–Response Relationships for Toceranib in Dogs with Solid Tumors: A Pilot Study. Animals, 15(7), 1025. [Link]

-

Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097-1105. [Link]

-

Yancey, M. F., et al. (2010). Pharmacokinetic properties of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors. Journal of Veterinary Pharmacology and Therapeutics, 33(2), 162-171. [Link]

-

Bio-Rad. VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

-

Gannon, K., et al. (2012). Preliminary evaluation of serial (18) FDG-PET/CT to assess response to toceranib phosphate therapy in canine cancer. Veterinary Radiology & Ultrasound, 53(2), 148-155. [Link]

-

Fossey, S. L., et al. (2021). Characterization of receptor tyrosine kinase activation and biological activity of toceranib phosphate in canine urothelial carcinoma cell lines. BMC Veterinary Research, 17(1), 327. [Link]

Sources

A Technical Guide to the Purpose and Application of Deuterated Toceranib

Prepared by: Gemini, Senior Application Scientist

Abstract

Toceranib, a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor, is a cornerstone therapeutic for canine mast cell tumors.[1][2] This guide delves into the strategic application of deuterium chemistry to this molecule, creating deuterated Toceranib. The purpose of this modification is twofold, serving critical and distinct roles in drug development and clinical research. Firstly, as a potential therapeutic agent, deuteration leverages the kinetic isotope effect (KIE) to favorably alter the drug's metabolic profile, potentially enhancing its pharmacokinetic properties such as half-life and exposure.[3][4] Secondly, and more commonly in practice, deuterated Toceranib serves as the gold-standard internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), ensuring the accuracy and precision of pharmacokinetic and toxicokinetic studies.[5][6] This document provides an in-depth exploration of these dual purposes, complete with mechanistic insights, detailed experimental protocols, and data interpretation frameworks for researchers, scientists, and drug development professionals.

Introduction to Toceranib and the Principle of Deuteration

Toceranib: A Multi-Kinase Inhibitor

Toceranib (marketed as Palladia®) is a small molecule inhibitor that functions as a competitive inhibitor of adenosine triphosphate (ATP) binding to the catalytic domain of several RTKs.[7][8] Its primary targets belong to the split-kinase family and include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit).[9][10] By inhibiting these kinases, Toceranib exerts both direct anti-tumor effects on cancer cells driven by mutations in targets like c-Kit and anti-angiogenic effects by blocking the signaling required for tumor blood vessel formation.[1][11]

The Deuterium Kinetic Isotope Effect (KIE)

Deuteration is the strategic replacement of one or more hydrogen atoms (¹H) in a molecule with its heavier, stable isotope, deuterium (²H or D).[] This seemingly minor change has profound implications for the molecule's metabolic stability due to the Kinetic Isotope Effect (KIE).[3]

The foundational principle of the KIE lies in the bond strength difference between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and requires more energy to break.[3] Many drug molecules, including Toceranib, are metabolized by Cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond as the rate-determining step.[13][14] By replacing hydrogen with deuterium at a site of metabolic attack, the rate of that metabolic reaction can be significantly slowed.[4] This can lead to:

-

Improved Metabolic Stability: Reduced rate of breakdown by liver enzymes.[15]

-

Longer Half-Life: The drug remains in circulation for a longer period.[4]

-

Increased Drug Exposure (AUC): The total amount of drug the body is exposed to over time is increased.

-

Potentially Reduced Dosing Frequency: A longer half-life may allow for less frequent administration.[3]

Dual Applications of Deuterated Toceranib

The unique properties of deuterated molecules give them two primary applications in pharmaceutical science: as superior analytical standards and as potentially improved therapeutic agents.

Application 1: The Gold-Standard Internal Standard for Quantitative Bioanalysis

In drug development, accurately measuring the concentration of a drug in biological matrices like plasma or tissue is paramount for understanding its pharmacokinetics (PK). Liquid chromatography-mass spectrometry (LC-MS) is the preferred platform for this, but it is susceptible to variations from sample preparation, instrument drift, and matrix effects (where other molecules in the sample interfere with the drug's signal).[16]

To correct for this variability, an internal standard (IS) is added at a known concentration to every sample.[17] A deuterated version of the drug is the ideal IS because it is chemically identical to the analyte (Toceranib) but has a different mass.[6]

Why Deuterated Toceranib is a Superior Internal Standard:

-

Identical Chemical Behavior: It co-elutes with Toceranib during chromatography and experiences nearly identical extraction recovery and ionization efficiency (or suppression/enhancement).[6]

-

Mass Differentiation: It is easily distinguished from the non-deuterated drug by the mass spectrometer.

-

Improved Accuracy and Precision: By calculating the ratio of the analyte signal to the IS signal, variations are normalized, leading to highly reliable and reproducible results.[17][18] This is a requirement for regulatory-grade data.[19]

This protocol outlines a standard workflow for quantifying Toceranib in canine plasma samples.

-

Preparation of Standards:

-

Prepare a stock solution of Toceranib and Deuterated Toceranib (IS) in a suitable organic solvent (e.g., DMSO or Methanol).

-

Create a series of calibration standards by spiking known concentrations of Toceranib into blank canine plasma.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of each calibrator, QC, and unknown plasma sample into a 96-well plate.

-

Add 150 µL of the IS working solution (e.g., Deuterated Toceranib in acetonitrile) to every well. This single step adds the IS and precipitates plasma proteins.

-

Vortex the plate for 2 minutes to ensure thorough mixing and precipitation.

-

Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject a small volume (e.g., 5 µL) of the supernatant onto a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate Toceranib from other matrix components.

-

Mass Spectrometry (MS): Analyze the column eluent using a triple quadrupole mass spectrometer in positive ion mode. Monitor the specific mass-to-charge (m/z) transitions for both Toceranib and Deuterated Toceranib (e.g., using Multiple Reaction Monitoring - MRM).

-

-

Data Analysis:

-

Integrate the peak areas for both the Toceranib and Deuterated Toceranib MRM transitions.

-

Calculate the peak area ratio (Toceranib Area / IS Area) for all samples.

-

Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards using a linear regression model.

-

Determine the concentration of Toceranib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for quantifying Toceranib using a deuterated internal standard.

Application 2: A Potential Therapeutic with Enhanced Pharmacokinetics

Studies on Toceranib have shown that it is metabolized, with the formation of an N-oxide metabolite being a key pathway.[5][20] This metabolism is presumed to be mediated by CYP enzymes.[21] By strategically placing deuterium on the part of the molecule susceptible to this oxidation, it is possible to slow down its clearance.

Caption: Deuteration slows CYP450-mediated metabolism of Toceranib (k_H > k_D).

This metabolic slowing would theoretically result in an improved pharmacokinetic profile.

The table below illustrates the potential impact of deuteration on key pharmacokinetic parameters of Toceranib following oral administration.

| Parameter | Standard Toceranib | Deuterated Toceranib | Rationale for Change |

| T½ (Half-life) | ~17 hours[21] | > 25 hours | Slower metabolic clearance leads to a longer elimination phase. |

| Cmax (Peak Concentration) | Variable[10] | Potentially Higher | Slower first-pass metabolism can increase the amount of drug reaching systemic circulation. |

| AUC (Total Exposure) | Baseline | Increased | Reduced clearance means the body is exposed to the drug for a longer duration at higher concentrations. |

| CL (Clearance) | Moderate[21] | Lower | Direct consequence of the reduced rate of metabolism. |

This assay is a crucial early-stage experiment to test the hypothesis that deuteration improves Toceranib's metabolic stability.

-

Reagents and Materials:

-

Standard Toceranib and Deuterated Toceranib.

-

Pooled Liver Microsomes (e.g., canine, human).

-

NADPH regenerating system (cofactor for CYP enzymes).

-

Phosphate buffer (pH 7.4).

-

Quenching solution (e.g., cold acetonitrile).

-

Control compound with known stability (e.g., Verapamil - high metabolism, Warfarin - low metabolism).

-

-

Incubation Procedure:

-

Pre-warm a solution of liver microsomes and phosphate buffer to 37°C.

-

In separate tubes, add a low concentration (e.g., 1 µM) of Standard Toceranib, Deuterated Toceranib, and control compounds.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction tube and immediately add it to a tube containing cold quenching solution to stop the reaction.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the microsomes.

-

Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

-

-

Data Analysis:

-

For each compound, plot the natural log of the percentage of parent compound remaining versus time.

-

The slope of this line corresponds to the rate constant of elimination (k).

-

Calculate the in vitro half-life (T½) using the formula: T½ = 0.693 / k .

-

A significantly longer T½ for Deuterated Toceranib compared to standard Toceranib would provide strong evidence of improved metabolic stability due to the kinetic isotope effect.

-

Toceranib's Mechanism of Action: Signaling Pathways

Deuteration does not alter the pharmacodynamic properties of a drug; Deuterated Toceranib is expected to inhibit the same RTKs with the same potency as its non-deuterated counterpart.[] It acts by blocking the phosphorylation of VEGFR2, PDGFR, and c-Kit, thereby inhibiting downstream signaling cascades crucial for cell proliferation and angiogenesis, such as the RAS/MAPK and PI3K/AKT pathways.

Caption: Toceranib blocks signaling downstream of key receptor tyrosine kinases.

Conclusion and Future Directions

Deuterated Toceranib exemplifies a powerful strategy in modern drug research and development. Its primary, validated role as an internal standard is indispensable for generating the high-quality bioanalytical data required to accurately define the pharmacokinetics and safety of Toceranib.[5] The ability of stable isotope-labeled standards to correct for experimental variability remains the cornerstone of robust quantitative LC-MS assays.[16][17]

The second, more prospective purpose—as a therapeutic agent with an enhanced pharmacokinetic profile—represents an intriguing avenue for drug optimization. By leveraging the kinetic isotope effect to slow metabolism, deuteration offers a proven method for improving a drug's metabolic stability, which can translate to a more favorable dosing regimen and better patient outcomes.[3][4] While this application for Toceranib is currently theoretical, the principles are well-established. Future research should focus on in vivo comparative PK studies in relevant animal models to confirm if the in vitro benefits of deuteration translate into a clinically meaningful improvement in the therapeutic profile of Toceranib.

References

-

Synergistic Effect of Toceranib and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

-

Toceranib - Wikipedia. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

-

Retrospective evaluation of toceranib phosphate (Palladia) for treatment of different tumor types in 31 dogs. (2021). Korean Journal of Veterinary Research. Retrieved February 8, 2024, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved February 8, 2024, from [Link]

-

5 Benefits of Deuteration in Drug Discovery. (2024). Unibest Industrial Co., Ltd. Retrieved February 8, 2024, from [Link]

-

Toceranib Phosphate (Palladia) - Veterinary Partner - VIN. (2009). Veterinary Partner. Retrieved February 8, 2024, from [Link]

-

Toceranib (Palladia®) for Dogs - Pet Medications - PetMD. (2023). PetMD. Retrieved February 8, 2024, from [Link]

-

Pharmacokinetic properties of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Distribution, metabolism, and excretion of Toceranib phosphate (Palladia™, SU11654), a novel tyrosine kinase inhibitor, in dogs. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Preliminary evidence for biologic activity of toceranib phosphate (Palladia®) in solid tumors. (n.d.). PMC. Retrieved February 8, 2024, from [Link]

-

Exposure–Response Relationships for Toceranib in Dogs with Solid Tumors: A Pilot Study. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

-

Toceranib phosphate - VCA Animal Hospitals. (n.d.). VCA Animal Hospitals. Retrieved February 8, 2024, from [Link]

-

Distribution, metabolism, and excretion of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in dogs. (2010). PubMed. Retrieved February 8, 2024, from [Link]

-

Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved February 8, 2024, from [Link]

-

Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. (2018). PLOS ONE. Retrieved February 8, 2024, from [Link]

-

Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. (2017). PubMed. Retrieved February 8, 2024, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. Retrieved February 8, 2024, from [Link]

-

Deuterated drug - Wikipedia. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

-

Use of Internal Standards in LC-MS Bioanalysis. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

Sources

- 1. Toceranib - Wikipedia [en.wikipedia.org]

- 2. Toceranib Phosphate (Palladia) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Deuterated drug - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Retrospective evaluation of toceranib phosphate (Palladia) for treatment of different tumor types in 31 dogs [kjvr.org]

- 8. Preliminary evidence for biologic activity of toceranib phosphate (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Toceranib (Palladia®) for Dogs | Dog, Pet Medication: PetMD | PetMD [petmd.com]

- 13. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 16. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. researchgate.net [researchgate.net]

- 18. resolvemass.ca [resolvemass.ca]

- 19. youtube.com [youtube.com]

- 20. Distribution, metabolism, and excretion of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Toceranib-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Toceranib, a multi-targeted receptor tyrosine kinase inhibitor, and its deuterated analog, Toceranib-d8. As a Senior Application Scientist, this document emphasizes not only the synthetic protocols but also the underlying chemical principles and strategic considerations in drug development. Toceranib-d8 serves as a crucial internal standard in pharmacokinetic and metabolic studies, necessitating a robust and well-characterized synthetic route. This guide details the preparation of key precursors, the final amide coupling to yield Toceranib, and a validated approach for the introduction of eight deuterium atoms onto the N,N-diethylethylenediamine moiety. Furthermore, analytical methodologies for structural confirmation and determination of isotopic enrichment are discussed, providing a complete framework for the production and characterization of this essential analytical tool.

Introduction to Toceranib and the Significance of Isotopic Labeling

Toceranib, marketed as Palladia®, is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and Kit, and is primarily used in veterinary oncology to treat mast cell tumors in dogs.[1] Its mechanism of action involves the inhibition of signaling pathways that drive tumor growth and angiogenesis.

Isotopically labeled compounds are indispensable tools in modern drug development. Toceranib-d8, a deuterated analog of Toceranib, is employed as an internal standard in bioanalytical assays, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis for several key reasons:

-

Mitigation of Matrix Effects: It compensates for variations in ionization efficiency caused by the complex biological matrix.

-

Correction for Sample Loss: It accounts for analyte loss during sample preparation and extraction.

-

Improved Accuracy and Precision: By co-eluting with the analyte, it provides a reliable reference for quantification, leading to more accurate and precise pharmacokinetic and pharmacodynamic data.

The eight deuterium atoms in Toceranib-d8 are strategically placed on the N,N-diethylethylenediamine side chain. This location is distal to the pharmacologically active indolinone core, minimizing the potential for the "isotope effect" to alter the drug's metabolic profile or biological activity. Furthermore, the C-D bonds are stable and not readily exchangeable, ensuring the isotopic integrity of the standard throughout the analytical process.

Synthetic Pathway of Toceranib

The synthesis of Toceranib is a multi-step process that can be conceptually divided into the preparation of two key intermediates followed by their condensation and subsequent amidation. The overall synthetic strategy is analogous to that of Sunitinib, a structurally related RTK inhibitor used in human oncology.

Synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Intermediate 1)

The synthesis of this crucial pyrrole intermediate begins with the hydrolysis of its corresponding ethyl ester.

Protocol 1: Synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

-

Hydrolysis: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is dissolved in a mixture of methanol and water.

-

A solution of potassium hydroxide (KOH) is added, and the mixture is refluxed. The strong base facilitates the saponification of the ester to the corresponding carboxylate salt.

-

Acidification: After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 3. This protonates the carboxylate, leading to the precipitation of the carboxylic acid.

-

Isolation: The resulting solid is collected by filtration, washed with water to remove inorganic salts, and dried under vacuum to yield 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid as a solid.

Synthesis of 5-fluoro-1,3-dihydro-2H-indol-2-one (Intermediate 2)

This oxindole intermediate is a common building block in the synthesis of many kinase inhibitors.

Protocol 2: Synthesis of 5-fluoro-1,3-dihydro-2H-indol-2-one

-

Starting Material: The synthesis typically starts from 4-fluoroaniline.

-

Chlorination and Sulfenylation: 4-fluoroaniline is reacted with t-butyl hypochlorite and ethyl 2-(methylthio)acetate at low temperatures.

-

Cyclization: The intermediate is then treated with a base, such as triethylamine, to induce cyclization and formation of the oxindole ring system.

-

Hydrolysis: Subsequent acidic workup yields 5-fluoro-1,3-dihydro-2H-indol-2-one.

Condensation and Amidation to Yield Toceranib

The final steps involve a Knoevenagel-type condensation followed by an amide coupling reaction.

Protocol 3: Synthesis of Toceranib

-

Condensation: 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Intermediate 1) and 5-fluoro-1,3-dihydro-2H-indol-2-one (Intermediate 2) are condensed in the presence of a base, such as piperidine, in a suitable solvent like ethanol. This reaction forms 5-(5-fluoro-2-oxo-1,2-dihydroindol-3-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid is then coupled with N,N-diethylethylenediamine. This is a standard amide bond formation that can be achieved using a variety of coupling reagents. A common and effective method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) or a similar activating agent in an aprotic solvent like dimethylformamide (DMF).

-

Purification: The final product, Toceranib, is purified by crystallization or chromatography to yield a solid of high purity.

Synthesis of Toceranib-d8: Isotopic Labeling Strategy

The synthesis of Toceranib-d8 follows the same pathway as Toceranib, with the key difference being the use of a deuterated version of N,N-diethylethylenediamine. The eight deuterium atoms are located on the two ethyl groups of this diamine.

Synthesis of N,N-diethylethylenediamine-d8 (Deuterated Intermediate)

A robust method for the synthesis of N,N-diethylethylenediamine-d8 involves the alkylation of a primary amine with a deuterated alkyl halide.

Protocol 4: Synthesis of N,N-diethylethylenediamine-d8

-

Alkylation of Ethylamine-d5: Commercially available ethylamine-d5 hydrochloride can be used as the starting material. The free base is generated by treatment with a strong base.

-

The ethylamine-d5 is then reacted with a deuterated chloro- or bromoethane, such as chloroethane-d5, in a suitable solvent. This reaction may require elevated temperatures and pressure in a sealed vessel to proceed efficiently. The use of a non-nucleophilic base can be employed to scavenge the acid generated during the reaction.

-

Alternative Route - Reductive Amination: An alternative approach involves the reductive amination of acetaldehyde-d4 with ethylamine-d5. This two-step, one-pot reaction first forms a deuterated imine, which is then reduced in situ to the secondary amine using a suitable reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

-

Final Alkylation: The resulting diethylamine-d10 is then reacted with 2-chloroethylamine in a similar alkylation reaction as described in step 2 to yield N,N-diethylethylenediamine-d8. To achieve full deuteration of the ethyl groups, a deuterated 2-chloroethylamine, such as 2-chloroethylamine-d4, would be required. However, for the purpose of creating an 8-deuterium labeled standard, the reaction of diethylamine-d10 with non-deuterated 2-chloroethylamine is a more direct approach if the labeling is desired only on the diethylamino moiety. A more comprehensive approach to achieve d8 labeling on the diethylaminoethyl group would be to start with deuterated precursors for both ethyl groups. A plausible route is the reaction of diethylamine-d10 with 2-chloro-N,N-dimethylethylamine hydrochloride, followed by demethylation. A more direct and controlled synthesis would involve the reaction of ethyl-d5-amine with chloroacetyl chloride to form the corresponding amide, which is then reduced with a deuterating agent like lithium aluminum deuteride, followed by alkylation with another equivalent of a deuterated ethyl halide. A more practical approach for targeted d8 labeling on the two ethyl groups involves the reaction of N-Boc-ethylenediamine with two equivalents of bromoethane-d5, followed by deprotection of the Boc group.

A more straightforward and commonly employed industrial synthesis of N,N-diethylethylenediamine involves the reaction of diethylamine with 2-chloroethylamine hydrochloride.[2] To synthesize the d8 analog, one could theoretically use diethylamine-d10 and 2-chloroethylamine. However, to achieve the specific d8 labeling on the two ethyl groups attached to one nitrogen, a more controlled synthesis is required. A plausible route is the reaction of ethylenediamine with two equivalents of a deuterated ethyl halide, such as bromoethane-d5, under basic conditions. This would lead to a mixture of N,N'-diethyl-d10-ethylenediamine and N,N-diethyl-d10-ethylenediamine. A more selective synthesis would involve protecting one of the amino groups of ethylenediamine, followed by dialkylation of the unprotected amine with a deuterated ethyl halide, and subsequent deprotection.

A more direct and efficient method for preparing N,N-diethylethylenediamine-d8 would be the reductive amination of N-(2-aminoethyl)acetamide with acetaldehyde-d4, followed by reduction of the resulting amide. A more common approach is the alkylation of a primary amine. For Toceranib-d8, the deuterium atoms are on the two ethyl groups. A plausible synthesis would involve the reaction of ethylenediamine with two equivalents of ethyl-d5 bromide. However, this would lead to a mixture of products. A more controlled synthesis is as follows:

-

Reductive amination: Reacting ethylamine-d5 with acetaldehyde-d4 in the presence of a reducing agent like sodium cyanoborohydride to form diethylamine-d9.

-

Alkylation: Reacting the resulting diethylamine-d9 with 2-chloroethylamine hydrochloride to yield N,N-(diethyl-d9)ethylenediamine. To achieve d8 labeling, one would start with ethylamine-d5 and react it with one equivalent of ethyl-d5 bromide to get diethyl-d10-amine, which is then reacted with 2-chloroethylamine. A more precise approach is to react N-benzylethylenediamine with two equivalents of ethyl-d5 bromide, followed by debenzylation.

Given the commercial availability of deuterated starting materials, a practical approach is the reaction of N,N-diethylethylenediamine with a deuterating agent or, more reliably, building the molecule from deuterated precursors. A common strategy for preparing deuterated amines is the reduction of a corresponding deuterated amide or nitrile.

Proposed Protocol 5: Synthesis of N,N-diethylethylenediamine-d8

-

Synthesis of N,N-diethyl-d10-amine: React commercially available ethyl-d5-amine hydrochloride with an equivalent of ethyl-d5 bromide in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent like acetonitrile at elevated temperature in a sealed tube.

-

Synthesis of 2-chloro-N,N-(diethyl-d10)ethylamine hydrochloride: React the synthesized N,N-diethyl-d10-amine with 2-chloroethanol to form 2-(diethyl-d10-amino)ethanol. This alcohol is then converted to the corresponding chloride using a chlorinating agent like thionyl chloride.

-

Formation of N,N-diethylethylenediamine-d8: The resulting 2-chloro-N,N-(diethyl-d10)ethylamine hydrochloride is then reacted with ammonia in a sealed vessel at elevated temperature and pressure to yield N,N-diethylethylenediamine-d8.[3]

Final Amide Coupling to Produce Toceranib-d8

The final step is analogous to the synthesis of unlabeled Toceranib.

Protocol 6: Synthesis of Toceranib-d8

-

Amide Coupling: 5-(5-fluoro-2-oxo-1,2-dihydroindol-3-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is reacted with the synthesized N,N-diethylethylenediamine-d8 using standard amide coupling conditions (e.g., EDC/HOBt in DMF).

-

Purification: The crude Toceranib-d8 is purified by preparative HPLC or crystallization to obtain the final product with high chemical and isotopic purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Toceranib-d8.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to confirm the overall structure of the molecule. In the spectrum of Toceranib-d8, the signals corresponding to the eight protons on the two ethyl groups of the N,N-diethylethylenediamine moiety will be absent or significantly reduced in intensity.

-

¹³C NMR spectroscopy will show the characteristic signals for the carbon atoms of the Toceranib backbone. The signals for the deuterated carbons may be broadened or show a characteristic triplet fine structure due to C-D coupling.

-

²H NMR spectroscopy can be used to directly observe the deuterium signals and confirm their positions in the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which will be 8 mass units higher than that of unlabeled Toceranib. The observed mass should be within a few ppm of the calculated theoretical mass for C₂₂H₁₉D₈FN₄O₂.

-

Determination of Isotopic Purity

Isotopic purity is a critical parameter for an internal standard and is typically determined by mass spectrometry.

Protocol 7: Isotopic Purity Assessment by LC-MS

-

Sample Preparation: Prepare solutions of both Toceranib and Toceranib-d8 at known concentrations.

-

LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer.

-

Data Analysis:

-

Acquire the full scan mass spectra for both compounds.

-

In the mass spectrum of Toceranib-d8, determine the relative intensities of the ion corresponding to the fully deuterated molecule (M+8) and the ions corresponding to molecules with fewer deuterium atoms (M+7, M+6, etc.).

-

The isotopic enrichment is calculated based on the relative abundance of the desired deuterated species.[4]

-

Data and Visualization

Table 1: Key Intermediates and Reagents

| Compound Name | Molecular Formula | Role in Synthesis |

| 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | C₈H₉NO₃ | Key pyrrole intermediate |

| 5-fluoro-1,3-dihydro-2H-indol-2-one | C₈H₆FNO | Key oxindole intermediate |

| N,N-diethylethylenediamine | C₆H₁₆N₂ | Side chain precursor for Toceranib |

| N,N-diethylethylenediamine-d8 | C₆H₈D₈N₂ | Deuterated side chain precursor for Toceranib-d8 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃ | Amide coupling reagent |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | Amide coupling additive |

Diagram 1: Overall Synthetic Scheme for Toceranib

Caption: Synthetic pathway for Toceranib.

Diagram 2: Isotopic Labeling Strategy for Toceranib-d8

Caption: Isotopic labeling of Toceranib to yield Toceranib-d8.

Conclusion

The synthesis of Toceranib and its deuterated analog, Toceranib-d8, is a well-established process rooted in the principles of modern organic chemistry. This guide has provided a detailed, step-by-step framework for the preparation of these compounds, from the synthesis of key intermediates to the final amide coupling and isotopic labeling. The strategic placement of deuterium atoms in Toceranib-d8 ensures its utility as a reliable internal standard for quantitative bioanalysis, a critical aspect of drug development and clinical research. The protocols and analytical methods described herein are designed to be self-validating, ensuring the production of high-purity, well-characterized materials essential for accurate and reproducible scientific investigation.

References

- CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents.

- CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents.

-

Synergistic Effect of Toceranib and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells - MDPI. Available at: [Link]

-

Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. Available at: [Link]

-

Diethylamine-d10 | CAS 120092-66-2 - ResolveMass Laboratories Inc. Available at: [Link]

-

2-Chloroethylamine-d4 HCl | CAS 870-24-6 - ResolveMass Laboratories Inc. Available at: [Link]

-

Synergistic Effect of Toceranib and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells - NIH. Available at: [Link]

-

Distribution, metabolism, and excretion of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in dogs - PubMed. Available at: [Link]

-

Diethylamine-d10 | CAS 120092-66-2 - ResolveMass Laboratories Inc. Available at: [Link]

-

2-Chloroethylamine-d4 HCl | CAS 870-24-6 - ResolveMass Laboratories Inc. Available at: [Link]

-

Synergistic Effect of Toceranib and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells - NIH. Available at: [Link]

-

Distribution, metabolism, and excretion of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in dogs - PubMed. Available at: [Link]

-

Diethylamine-d10 | CAS 120092-66-2 - ResolveMass Laboratories Inc. Available at: [Link]

Sources

- 1. Distribution, metabolism, and excretion of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]

- 3. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]

- 4. resolvemass.ca [resolvemass.ca]

Technical Monograph: Mechanism of Action of Toceranib Phosphate

Executive Summary

Toceranib phosphate (SU11654) is a multi-targeted receptor tyrosine kinase inhibitor (TKI) of the indolinone class, structurally analogous to sunitinib. While primarily indicated for canine mast cell tumors (MCTs), its mechanism of action (MOA) serves as a critical reference model for comparative oncology and TKI development.

The molecule functions as a direct, ATP-competitive inhibitor of "split-kinase" family receptors—specifically c-Kit , VEGFR2 (KDR/Flk-1), and PDGFR-β . By occupying the intracellular ATP-binding pocket, Toceranib abrogates autophosphorylation, thereby silencing downstream RAS/RAF/MEK/ERK and PI3K/AKT signaling cascades. This dual mechanism delivers both direct antitumor cytotoxicity (via c-Kit inhibition) and indirect tumor starvation (via VEGFR/PDGFR-mediated anti-angiogenesis).

Molecular Architecture & Binding Kinetics

Toceranib is designed to exploit the high homology between the ATP-binding clefts of Class III and Class V receptor tyrosine kinases (RTKs).

2.1 Structural Determinants

-

Chemotype: Indolinone derivative.

-

Binding Mode: Type I Inhibitor. It binds to the active conformation (DFG-in) of the kinase domain.

-

Interaction: The indolinone core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase, effectively sterically hindering ATP access.

2.2 Kinase Selectivity Profile

The following table summarizes the inhibitory potency of Toceranib against its primary targets. Note the nanomolar affinity, characterizing it as a potent inhibitor.[1]

| Target Receptor | Function | Binding Affinity ( | Biological Consequence of Inhibition |

| PDGFR-β | Pericyte coverage, stromal support | Destabilization of tumor vasculature | |

| VEGFR2 (Flk-1) | Endothelial proliferation | Inhibition of angiogenesis (hypoxia induction) | |

| c-Kit (WT) | Mast cell proliferation/survival | Apoptosis in c-Kit dependent cells | |

| c-Kit (Exon 11 ITD) | Constitutive activation (Mutant) | Targeted cytotoxicity in MCTs |

Data Source: London et al. (2003) and Halsey et al. (2014) confirm these potency ranges in biochemical and cellular assays.

Signal Transduction Inhibition (The Core MOA)

The efficacy of Toceranib relies on the simultaneous blockade of tumor cell proliferation and the tumor microenvironment's vascular supply.[2]

3.1 The Signaling Cascade

Under normal conditions, ligand binding (e.g., SCF to c-Kit) induces receptor dimerization and trans-autophosphorylation of tyrosine residues in the activation loop. This recruits adapter proteins like GRB2, initiating the MAPK and PI3K pathways. Toceranib intercepts this at the phosphorylation step.[3]

3.2 Pathway Visualization

The following diagram illustrates the specific blockade points and downstream consequences.

Caption: Toceranib competitively displaces ATP at the receptor kinase domain, preventing phosphorylation and halting RAS/RAF and PI3K signaling cascades.

Experimental Validation Framework

To rigorously validate this mechanism in a research setting, the following protocols are standard. These assays confirm target engagement and functional inhibition.

4.1 Protocol A: Cell-Based Phosphorylation Assay (Western Blot)

Objective: Demonstrate that Toceranib inhibits the autophosphorylation of c-Kit (or VEGFR) in a dose-dependent manner without altering total protein levels.

Reagents:

-

Cell Line: C2 (Canine mastocytoma with Exon 11 ITD) or HUVEC (for VEGFR).

-

Lysis Buffer: RIPA buffer supplemented with 1 mM Sodium Orthovanadate (critical phosphatase inhibitor) and protease inhibitor cocktail.

-

Antibodies: Anti-Phospho-c-Kit (Tyr719), Anti-Total-c-Kit.

Workflow Steps:

-

Seeding: Plate

cells in 6-well plates; incubate 24h. -

Starvation: Serum-starve cells (0.1% FBS) for 4-12h to reduce basal phosphorylation noise.

-

Treatment: Treat with Toceranib (0, 1, 10, 100, 1000 nM) for 90 minutes.

-

Control: DMSO vehicle (0.1%).[4]

-

Stimulation: If using WT cells, stimulate with SCF (50 ng/mL) for the final 10 minutes.

-

-

Lysis: Wash with ice-cold PBS. Add cold Lysis Buffer. Scrape and centrifuge (14,000 x g, 15 min, 4°C).

-

Immunoblot: Resolve 20-30 µg protein on 8% SDS-PAGE. Transfer to PVDF.[2][5]

-

Detection: Probe for p-Kit. Strip membrane.[5] Probe for Total Kit.

-

Success Criterion: Disappearance of the p-Kit band at >10 nM, while Total Kit remains constant.

-

4.2 Protocol B: In Vitro Kinase Activity Assay (Biochemical)

Objective: Quantify the

Workflow Steps:

-

Enzyme Prep: Mix recombinant c-Kit intracellular domain with kinase buffer (25 mM Tris-HCl, 10 mM MgCl2).

-

Substrate: Add Poly(Glu,Tyr) 4:1 peptide substrate.

-

Inhibitor: Add serial dilutions of Toceranib.

-

Initiation: Add

- -

Termination: Spot reaction onto P81 phosphocellulose paper or use FRET detection.

-

Analysis: Measure incorporated radioactivity/fluorescence. Plot % Activity vs. Log[Drug].

4.3 Experimental Workflow Visualization

The following diagram outlines the logical flow for validating the MOA from cell culture to data output.

Caption: Step-by-step workflow for validating Toceranib-mediated kinase inhibition via Western Blotting.

Clinical Translation & Resistance

5.1 Pharmacokinetics (PK)

Effective inhibition requires maintaining plasma levels above the target

-

Half-life: Moderate; supports every-other-day (EOD) dosing to balance efficacy with toxicity (neutropenia, GI issues).

5.2 Mechanisms of Resistance

Prolonged exposure often leads to secondary resistance, primarily through:

-

Gatekeeper Mutations: Secondary point mutations in the ATP-binding pocket (e.g., T670I) that sterically prevent Toceranib binding while preserving ATP affinity.

-

Gene Amplification: Overexpression of c-Kit, altering the drug:target stoichiometry.[5]

-

Bypass Signaling: Activation of alternative pathways (e.g., MAPK activation via non-target RTKs).

References

-

London, C. A., et al. (2003). "Phase I dose-escalating study of SU11654, a small molecule receptor tyrosine kinase inhibitor, in dogs with spontaneous malignancies." Clinical Cancer Research.

-

London, C. A., et al. (2009). "Multi-center, placebo-controlled, double-blind, randomized study of oral toceranib phosphate (SU11654)... for the treatment of dogs with recurrent mast cell tumor."[8] Clinical Cancer Research.

-

Halsey, C. H., et al. (2014). "Development of an in vitro model of acquired resistance to toceranib phosphate (Palladia®) in canine mast cell tumor." BMC Veterinary Research.

-

Zoetis US. "Palladia (toceranib phosphate) Prescribing Information." FDA Freedom of Information Summary.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. osti.gov [osti.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Characterization of receptor tyrosine kinase activation and biological activity of toceranib phosphate in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an in vitro model of acquired resistance to toceranib phosphate (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Multi-center, placebo-controlled, double-blind, randomized study of oral toceranib phosphate (SU11654), a receptor tyrosine kinase inhibitor, for the treatment of dogs with recurrent (either local or distant) mast cell tumor following surgical excision - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Toceranib-d8 Sourcing and Certificate of Analysis

The following technical guide details the sourcing, verification, and application of Toceranib-d8 (CAS: 1795134-78-9) in bioanalytical workflows.

Content Type: Technical Whitepaper | Audience: Bioanalytical Scientists & QA Professionals[1]

Executive Summary

Toceranib-d8 is the stable isotope-labeled internal standard (SIL-IS) required for the precise quantification of Toceranib (Palladia™) in biological matrices via LC-MS/MS.[1][2] Unlike structural analogs (e.g., Sunitinib), Toceranib-d8 corrects for matrix effects, extraction efficiency, and ionization variability by behaving nearly identically to the analyte.

However, the reliability of your assay is directly tied to the Isotopic Purity of this standard. This guide dissects the critical quality attributes required in a supplier's Certificate of Analysis (CoA) and provides a validated workflow for its use.

Technical Profile: The Molecule

Understanding the label position is critical for interpreting mass spectral fragmentation and ensuring the label is not lost during metabolism or ionization.

-

Chemical Name: Toceranib-d8 (labeled on the pyrrolidine ring)[1][3]

-

Molecular Weight: 404.51 g/mol (vs. 396.46 g/mol for Unlabeled)

-

Label Location: The 8 deuterium atoms are typically located on the pyrrolidine ring of the side chain.

Mechanistic Insight: The "Common Product Ion" Challenge

In standard LC-MS/MS transitions, Toceranib and Toceranib-d8 often share the same product ion (

-

Toceranib:

(Loss of pyrrolidine side chain) -

Toceranib-d8:

(Loss of deuterated pyrrolidine side chain)[1]

Because the label is located on the moiety lost during fragmentation (the neutral loss), the detected fragment is identical for both. This makes Q1 (Precursor) resolution and Isotopic Purity (D0 content) the absolute critical parameters for assay selectivity.

Decoding the Certificate of Analysis (CoA)

When evaluating a supplier (e.g., MedChemExpress, Santa Cruz, Cayman, or specialized isotope labs), do not rely solely on "Chemical Purity." You must demand and analyze the Isotopic Distribution .

Critical CoA Parameters

| Parameter | Specification | Why It Matters |

| Chemical Purity | Impurities can cause ion suppression or carryover.[1] | |

| Isotopic Enrichment | The average deuteration level.[6] | |

| D0 Content | The "Self-Validating" Metric. D0 is unlabeled Toceranib present in the standard.[1] If high, your IS will spike "fake" analyte into your samples, artificially raising the LLOQ and causing false positives. | |

| Stoichiometry | Free Base vs. Phosphate | Suppliers may sell the salt form. You must correct the weighed mass to the free base equivalent for accurate stock preparation. |

The "D0 Contribution" Calculation

Before running a validation, calculate the potential interference:

-

Where

is your working Internal Standard concentration. -

Rule of Thumb: The interference must be

of your LLOQ signal.

Experimental Protocol: Validated LC-MS/MS Workflow

Visual Workflow (DOT Diagram)

The following diagram outlines the logic flow from Stock Preparation to Data Acquisition, highlighting the critical control points.

Figure 1: Critical path for Toceranib-d8 utilization.[1] Note the "Quality Control Gate" before stock preparation.

Step-by-Step Methodology

Step 1: Stock Preparation

-

Solvent: Dissolve Toceranib-d8 in DMSO (Dimethyl sulfoxide). It is sparingly soluble in pure methanol/water.

-

Concentration: Prepare a primary stock at

. -

Storage: Aliquot into amber glass vials. Store at

.[1] Stability is typically

Step 2: Working Solution & Spiking

-

Dilute the stock with 50:50 Methanol:Water to a working concentration (e.g.,

). -

Spiking: Add exactly

of Working IS to -

Equilibration: Vortex and let stand for 5 minutes to allow the IS to bind to plasma proteins, mimicking the analyte.

Step 3: Extraction (Protein Precipitation) [1]

-

Precipitant: Acetonitrile with

Formic Acid. -

Ratio: 1:3 (Sample : Solvent).

-

Process: Vortex vigorously (2 min), Centrifuge (

, 10 min). Inject supernatant.

Step 4: LC-MS/MS Conditions [1][7]

-

Column: C18 (e.g., Kinetex 2.6µm,

). -

Mobile Phase A: Water +

Formic Acid.[7] -

Mobile Phase B: Acetonitrile +

Formic Acid. -

Gradient: 5% B to 95% B over 3 minutes.

-

Mass Spec Transitions (ESI+):

Troubleshooting & Stability

The "Deuterium Effect"

Deuterated compounds are slightly more lipophilic than their hydrogenated counterparts.

-

Observation: Toceranib-d8 may elute slightly earlier (0.05 - 0.1 min) than Toceranib on a reversed-phase column.[1]

-

Mitigation: Ensure your integration window covers both peaks. Do not force them to align perfectly if the physics dictates separation.

Light Sensitivity

Toceranib contains an indolinone core, which is susceptible to photo-isomerization (Z- to E-isomer) under UV light.[1]

-

Protocol: Perform all extraction steps under yellow light or low-light conditions. Use amber glassware.

References

-

MedChemExpress. Toceranib-d8 Product Datasheet & Structure. Retrieved from [1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5329106, Toceranib. Retrieved from [1]

-

Berneti, L., et al. (2025). Exposure–Response Relationships for Toceranib in Dogs with Solid Tumors: A Pilot Study. National Institutes of Health. Retrieved from [1]

-

ResolveMass Laboratories. Analytical Characterization of Deuterated Compounds: Isotopic Purity Definition. Retrieved from

-

Santa Cruz Biotechnology. Toceranib (CAS 356068-94-5) Specifications.[1][9] Retrieved from [1]

Sources

- 1. Toceranib | C22H25FN4O2 | CID 5329106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Toceranib-d8, CAS 1795134-78-9 (HY-10330S-5) | Szabo-Scandic [szabo-scandic.com]

- 5. theclinivex.com [theclinivex.com]

- 6. isotope.com [isotope.com]

- 7. medrxiv.org [medrxiv.org]

- 8. Exposure–Response Relationships for Toceranib in Dogs with Solid Tumors: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toceranib | CAS 356068-94-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Monograph: Pharmacological & Metabolic Characterization of Toceranib (SU11654)

Executive Summary

Toceranib phosphate (Palladia®) represents a pivotal advancement in veterinary oncology, functioning as the first FDA-approved receptor tyrosine kinase (RTK) inhibitor for canine mast cell tumors (MCTs).[1] Chemically distinct as a split-kinase inhibitor, its indolinone scaffold (SU11654) shares structural homology with the human therapeutic Sunitinib (SU11248).[1] This guide dissects the molecular pharmacology, metabolic biotransformation, and analytical quantification of Toceranib, providing a rigorous framework for researchers investigating its PK/PD relationships.

Molecular Pharmacology & Mechanism of Action[2]

Target Profile and Kinase Inhibition

Toceranib functions as a multi-targeted inhibitor, competitively blocking the adenosine triphosphate (ATP) binding pocket of the intracellular split-kinase domain.[1][2] Its efficacy is driven by the simultaneous inhibition of three core signaling axes:

-

c-KIT (CD117): The primary driver in MCTs, particularly those harboring Exon 11 Internal Tandem Duplications (ITD).[1]

-

VEGFR2 (Flk-1/KDR): Critical for tumor angiogenesis.[1]

-

PDGFR-β: Involved in pericyte recruitment and stromal support.[1]

Signaling Pathway Blockade

The following diagram illustrates the downstream consequences of Toceranib-mediated RTK inhibition, specifically the abrogation of the RAS/RAF/MEK (proliferation) and PI3K/AKT (survival) pathways.

Caption: Schematic of Toceranib's competitive inhibition at the ATP-binding pocket of receptor tyrosine kinases, preventing downstream oncogenic signaling.[1]

Metabolic Fate & Biotransformation

Hepatic Clearance and Metabolite Identification

Unlike many chemotherapeutics cleared renally, Toceranib undergoes extensive hepatic metabolism.[1] The primary biotransformation pathway involves the cytochrome P450 system (specifically CYP3A12 in canines, analogous to human CYP3A4).[1]

-

Parent Compound: Toceranib (SU11654) remains the major circulating entity in plasma.[1]

-

Primary Metabolite: An alicyclic N-oxide derivative.[1][3]

-

Formation:[1][4][5] Oxidation of the pyrrolidine ring nitrogen.

-

Activity: While the N-oxide metabolite of the structural analog Sunitinib (SU12662) is equipotent, the Toceranib N-oxide is generally considered to have similar kinase selectivity but contributes less to the overall therapeutic exposure due to lower circulating concentrations.[1]

-

-

Excretion: The drug exhibits a high rate of fecal excretion (~92%), indicating biliary clearance of the parent and metabolites, with minimal renal elimination (7%).[3]

Pharmacokinetic Parameters (Canine)

The following data summarizes the consensus PK profile derived from Phase I studies and FDA FOI summaries.

| Parameter | Value (Mean ± SD) | Physiological Significance |

| Tmax | 6.0 ± 2.0 hrs | Moderate absorption rate; supports once-every-other-day dosing.[1] |

| Cmax | ~110 ng/mL | At labeled dose (3.25 mg/kg).[1][6] Target inhibition requires >40 ng/mL.[1][7] |

| Half-life (T1/2) | 17.0 - 31.0 hrs | Long residence time allows for intermittent dosing regimens.[1] |

| Bioavailability (F) | 77% | High oral bioavailability; food increases exposure marginally.[1] |

| Protein Binding | 91% - 93% | High fraction bound; potential for displacement interactions.[1] |

| Vd (Volume of Dist.) | ~30 L/kg | Extensive tissue distribution, consistent with lipophilic nature.[1] |

Analytical Protocol: LC-MS/MS Quantification

Methodological Philosophy (Self-Validating System)

To ensure data integrity, the quantification of Toceranib in biological matrices must utilize a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.[1] The protocol below is designed as a self-validating system, using an Internal Standard (IS) to correct for extraction efficiency and matrix effects.

Critical Requirement: Do not rely on external calibration alone. Plasma matrices vary significantly between oncologic subjects.[1]

Experimental Workflow

Reagents:

-

Analyte: Toceranib Phosphate (Ref Std).[1][2][4][7][8][9][10]

-

Internal Standard (IS):

-Toceranib (preferred) or Sunitinib (acceptable surrogate due to structural homology).[1] -

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Organic modifier).

Step-by-Step Protocol:

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of canine plasma into a 1.5 mL centrifuge tube.

-

Add 200 µL of Acetonitrile containing the Internal Standard (IS concentration: 50 ng/mL).

-

Rationale: The 1:4 ratio ensures complete protein precipitation while introducing the IS immediately to track recovery.[1]

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Chromatographic Separation:

-

Mass Spectrometry Detection (ESI+):

Analytical Workflow Diagram

Caption: Step-by-step LC-MS/MS workflow for the extraction and quantification of Toceranib from plasma matrices.

Clinical Translation & PK/PD Modeling

The relationship between Toceranib exposure and clinical outcome is non-linear.

-

Threshold of Efficacy: Studies indicate a trough plasma concentration (Cmin) > 40 ng/mL is often required for sustained inhibition of VEGFR2 and c-KIT phosphorylation.

-

Toxicity Management: Adverse events (neutropenia, GI toxicity) correlate with Cmax.[1] The "Drug Holiday" dosing regimen (e.g., Monday/Wednesday/Friday) utilizes the 17-31 hour half-life to allow recovery of normal tissues while maintaining effective inhibition in the tumor microenvironment.[1]

References

-

London, C. A., et al. (2003).[1][8][11] Phase I dose-escalating study of SU11654, a small molecule receptor tyrosine kinase inhibitor, in dogs with spontaneous malignancies.[1][8][10][11] Clinical Cancer Research.

-

Yancey, M. F., et al. (2010).[1] Pharmacokinetic properties of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors.[3] Journal of Veterinary Pharmacology and Therapeutics.

-

U.S. Food and Drug Administration (FDA). (2009).[1] Freedom of Information Summary: NADA 141-295 (Palladia).[1]

-

London, C. A., et al. (2009).[1] Multi-center, placebo-controlled, double-blind, randomized study of oral toceranib phosphate (SU11654), a receptor tyrosine kinase inhibitor, for the treatment of dogs with recurrent (either local or distant) mast cell tumor following surgical excision.[1][2] Clinical Cancer Research.

Sources

- 1. Toceranib - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Toceranib Phosphate (Palladia) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 5. youtube.com [youtube.com]

- 6. Pharmacokinetic properties of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Effects of toceranib phosphate (Palladia) monotherapy on multidrug resistant lymphoma in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

In Vitro Activity of Toceranib Phosphate: A Technical Guide

Executive Summary

Toceranib phosphate (Palladia®, SU11654) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor originally developed for veterinary oncology (canine mast cell tumors) but possessing significant translational relevance for human GIST and neuroendocrine research.[1] Its mechanism of action centers on the competitive inhibition of ATP binding to the split-kinase domain of KIT , VEGFR2 (Flk-1/KDR), and PDGFRβ .[1]

This guide provides a rigorous technical framework for evaluating Toceranib in vitro. Unlike generic small-molecule protocols, this document addresses specific physicochemical challenges—such as DMSO hygroscopicity affecting compound stability—and delineates the precise signaling readouts required to distinguish on-target efficacy from off-target cytotoxicity.[1]

Molecular Mechanism & Target Profile[1][2][3][4][5]

Toceranib functions as a Type I inhibitor, binding to the active conformation of the kinase domain. Its potency is driven by high affinity for the ATP-binding pocket, effectively silencing downstream pro-survival cascades.[1]

Kinase Selectivity & Potency

The following

| Target Receptor | Kinase Family | Biological Consequence of Inhibition | |

| PDGFRβ | Split-Kinase RTK | 5 | Blockade of stromal recruitment and pericyte support.[1] |

| VEGFR2 (Flk-1) | Split-Kinase RTK | 6 | Anti-angiogenesis; disruption of tumor vascular supply.[1] |

| KIT (Wild Type) | Split-Kinase RTK | < 10 | Inhibition of proliferation in hematopoietic/mast cell lineages.[1] |

| KIT (Exon 11 mut) | Split-Kinase RTK | < 10 | High potency against constitutively active mutants (e.g., c-kit ITD).[1] |

| FGFR1 | RTK | ~500 | Secondary target; relevant for bypass resistance mechanisms.[1] |

*Estimated cellular potency based on phosphorylation inhibition.[1]

Signaling Pathway Blockade

Toceranib intercepts signaling upstream of two critical nodes: RAS/RAF/MEK/ERK (proliferation) and PI3K/AKT/mTOR (survival). The diagram below illustrates the intervention points.

Caption: Toceranib blocks ATP binding at RTKs, preventing phosphorylation of downstream effectors AKT, ERK, and STAT3, ultimately inducing apoptosis.[1]

In Vitro Experimental Design & Handling[6]

Compound Handling & Solubility

Toceranib phosphate is hydrophobic and sensitive to moisture.[1] Improper handling leads to precipitation in aqueous media, causing "false" low IC50s due to physical crashing rather than biological inhibition.[1]

-

Solvent: Dimethyl Sulfoxide (DMSO) is the required solvent.[1]

-

Solubility Limit: ~2.5 mg/mL to 4.5 mg/mL (approx. 5–10 mM) in DMSO.[1]

-

Hygroscopicity Warning: DMSO is hygroscopic.[1][2] Absorbed water significantly reduces Toceranib solubility.[1] Protocol: Use single-use DMSO aliquots or a Sure/Seal™ system. Do not use DMSO stored loosely capped.[1]

-

Stock Storage:

-

-80°C: Stable for 6 months (sealed, desiccated).

-

-20°C: Stable for 1 month.

-

Avoid freeze-thaw cycles: Aliquot stock (e.g., 10 mM) into small volumes (20–50 µL) immediately after reconstitution.[1]

-

Cellular Efficacy (IC50) Benchmarks

When validating your assay, use these reference values to ensure system sensitivity.

| Cell Line | Tissue Origin | Mutation Status | Expected | Notes |

| C2 | Canine Mast Cell | c-kit Exon 11 ITD | < 10 nM | Highly sensitive control line.[1][3][4] |

| C2-TR1/2/3 | Canine Mast Cell | c-kit Secondary Mut | > 1,000 nM | Resistant sublines (acquired resistance).[1][3][4] |

| GIST-T1 | Human GIST | KIT Exon 11 del | 10–50 nM | Human translational model.[1] |

| HUVEC | Human Endothelial | VEGFR2+ | 10–100 nM | Assay must be VEGF-stimulated.[1] |

| Urothelial | Canine/Human | WT KIT/PDGFR | > 1 µM | Often resistant; targets present but not drivers.[1] |

Mechanistic Validation Protocols

To prove specific activity, you must demonstrate inhibition of target phosphorylation, not just cell death.

Protocol: Kinase Inhibition Western Blot

Objective: Quantify reduction in p-KIT (Tyr719) or p-VEGFR2 (Tyr1175) relative to total protein.[1]

Reagents:

-

Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate is mandatory).[1]

-

Primary Antibodies: Phospho-c-Kit (Tyr719), Total c-Kit, Phospho-p44/42 MAPK (ERK1/2), Total ERK1/2.[1]

Workflow:

-

Seeding: Seed cells (e.g., C2 or GIST-T1) at

cells/well in 6-well plates. Allow attachment (24h). -

Starvation (Optional but Recommended): Serum-starve (0.1% FBS) for 4–12h to reduce basal background noise.

-

Treatment: Treat with Toceranib dose curve (0, 1, 10, 100, 1000 nM) for 2 hours .

-

Stimulation: If using WT cells (e.g., HUVEC), stimulate with ligand (SCF or VEGF, 50-100 ng/mL) for 10 min before lysis.[1]

-

Lysis & Blot: Lyse cold. Run SDS-PAGE.[1]

-

Analysis: Normalize Phospho-signal to Total-protein signal.

-

Success Criterion: >50% reduction in p-KIT at 10–50 nM in sensitive lines.[1]

-

Protocol: Cell Viability & Apoptosis

Objective: Determine IC50 and mode of death.

Workflow:

-

Seeding: 3,000–5,000 cells/well in 96-well plates.

-

Treatment: 72-hour continuous exposure.[1][3]

-

Solvent Control: DMSO concentration must be matched across all wells and kept < 0.1% (v/v).[1]

-

-

Readout:

-

Viability: CellTiter-Glo® (ATP) or Resazurin (Metabolic).[1] Avoid MTT if possible (formazan crystals can be erratic with some inhibitors).[1]

-

Apoptosis:[1][3] Caspase 3/7 Glo assay or Annexin V/PI Flow Cytometry.[1]

-

Result: Sensitive cells should show G1 arrest followed by sub-G1 accumulation (apoptosis).[1]

-

Experimental Workflow Visualization

The following diagram outlines the standard operating procedure for a comprehensive Toceranib in vitro study.

Caption: Step-by-step workflow from compound constitution to multi-parametric readout.

Synergistic Combinations

Toceranib is rarely curative as a monotherapy due to acquired resistance (e.g., secondary mutations).[1] In vitro data supports the following combinations:

-

Vinblastine: Shows additive/synergistic effects in MCT lines.[1][5]

-

In Vitro Setup: Use the Chou-Talalay method (CompuSyn software) with constant ratio dosing (e.g., IC50 Toc : IC50 Vinblastine).[1]

-

-

HSP90 Inhibitors: Destabilize the KIT protein, overcoming kinase-domain mutation resistance.[1]

-

Lomustine (CCNU): Effective in Toceranib-resistant sublines (TR1-3), indicating lack of cross-resistance.[1]

References

-

London, C. A., et al. (2003).[1][3][2] Phase I dose-escalating study of SU11654, a small molecule receptor tyrosine kinase inhibitor, in dogs with spontaneous malignancies.[1][2] Clinical Cancer Research.

-

Halsey, C. H., et al. (2014).[1][4][2] Development of an in vitro model of acquired resistance to toceranib phosphate (Palladia®) in canine mast cell tumor.[3][4][2][6] BMC Veterinary Research.[1][2][7] [1][7]

-

Liao, A. T., et al. (2002).[1][8] Inhibition of constitutively active forms of mutant kit by multitargeted indolinone tyrosine kinase inhibitors.[8][9] Blood.

-

Tocris Bioscience. Toceranib Phosphate Technical Data Sheet. [1]

-

Cayman Chemical. Toceranib Product Information & Solubility.

Sources

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of an in vitro model of acquired resistance to toceranib phosphate (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of an in vitro model of acquired resistance to toceranib phosphate (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synergistic Effect of Toceranib and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]